molecular formula C13H8Cl2O B107185 4,4'-Dichlorobenzophenone CAS No. 90-98-2

4,4'-Dichlorobenzophenone

Cat. No.: B107185
CAS No.: 90-98-2
M. Wt: 251.1 g/mol
InChI Key: OKISUZLXOYGIFP-UHFFFAOYSA-N
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Description

4,4’-Dichlorobenzophenone is an organic compound with the formula (ClC₆H₄)₂CO. It is a derivative of benzophenone, where two chlorine atoms are substituted at the para positions of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Mechanism of Action

. However, the specific targets of 4,4’-Dichlorobenzophenone are not well-documented in the literature. Further research is needed to identify its primary targets and their roles.

Mode of Action

It is synthesized by the acylation of chlorobenzene with 4-chlorobenzoyl chloride . The exact interaction of this compound with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

It is known to be a derivative of benzophenones

Result of Action

It is known that 4,4’-Dichlorobenzophenone is a metabolite obtained when one strain of ectomycorrhizal fungi, Xerocomus chrysenteron, degrades 1,1,1-trichloro-2,2-bis (4-chlorophe-nyl) ethane (DDT) .

Action Environment

It is known that its melting point is between 144 to 147 °c (291 to 297 °f; 417 to 420 k), and its boiling point is 353 °c (667 °f; 626 k) . These properties could potentially influence its stability and efficacy in different environmental conditions.

Preparation Methods

4,4’-Dichlorobenzophenone is typically synthesized through the acylation of chlorobenzene with 4-chlorobenzoyl chloride. This reaction is conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent . The reaction can be represented as follows:

ClC6H4COCl+C6H5Cl(ClC6H4)2CO+HCl\text{ClC}_6\text{H}_4\text{COCl} + \text{C}_6\text{H}_5\text{Cl} \rightarrow (\text{ClC}_6\text{H}_4)_2\text{CO} + \text{HCl} ClC6​H4​COCl+C6​H5​Cl→(ClC6​H4​)2​CO+HCl

Chemical Reactions Analysis

4,4’-Dichlorobenzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4’-Dichlorobenzophenone has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It serves as a precursor in the production of pharmaceutical intermediates.

    Agrochemicals: It is used in the synthesis of pesticides and herbicides.

    Dyestuffs: It is an important raw material in the production of dyes

Comparison with Similar Compounds

4,4’-Dichlorobenzophenone can be compared with other similar compounds such as:

    Benzophenone: The parent compound without chlorine substitutions.

    4,4’-Difluorobenzophenone: A similar compound with fluorine atoms instead of chlorine.

    4,4’-Dimethylbenzophenone: A derivative with methyl groups instead of chlorine.

The uniqueness of 4,4’-Dichlorobenzophenone lies in its specific chlorine substitutions, which impart distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

bis(4-chlorophenyl)methanone
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InChI

InChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
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InChI Key

OKISUZLXOYGIFP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)Cl
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Molecular Formula

C13H8Cl2O
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DSSTOX Substance ID

DTXSID3037626
Record name 4,4'-Dichlorobenzophenone
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Molecular Weight

251.10 g/mol
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Physical Description

White or off-white crystalline powder; [Alfa Aesar MSDS]
Record name 4,4'-Dichlorobenzophenone
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CAS No.

90-98-2
Record name 4,4′-Dichlorobenzophenone
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Record name 4,4'-Dichlorobenzophenone
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Record name Methanone, bis(4-chlorophenyl)-
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Record name 4,4'-Dichlorobenzophenone
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Record name 4,4'-DICHLOROBENZOPHENONE
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Synthesis routes and methods

Procedure details

A 200 ml flask equipped with a stirrer was charged with 3.3 g of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene and then with 50 ml of an aqueous nitric acid solution having a specific gravity of 1.52. The weight ratio of the reaction material to the aqueous solution of nitric acid was 0.043. While vigorously stirring the resulting mixture at room temperature of about 20° C. in a nitrogen atmosphere, they were reacted for 1 hour. The reaction mixture was thereafter added with water, followed by extraction with dichloromethane. After sufficient washing of the dichloromethane layer with water, the extract was analyzed by gas chromatography. As a result, it was found that 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene was converted in its entirety to 4,4'-dichloro-3,3'-dinitrobenzophenone, but no 4,4'-dichlorobenzophenone was formed at all.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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